tert-butyl N-(4-bromophenyl)-N-phenylcarbamate
CAS No.: 911293-26-0
Cat. No.: VC4131842
Molecular Formula: C17H18BrNO2
Molecular Weight: 348.2
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 911293-26-0 |
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Molecular Formula | C17H18BrNO2 |
Molecular Weight | 348.2 |
IUPAC Name | tert-butyl N-(4-bromophenyl)-N-phenylcarbamate |
Standard InChI | InChI=1S/C17H18BrNO2/c1-17(2,3)21-16(20)19(14-7-5-4-6-8-14)15-11-9-13(18)10-12-15/h4-12H,1-3H3 |
Standard InChI Key | LSAQBBSMSWPVOL-UHFFFAOYSA-N |
SMILES | CC(C)(C)OC(=O)N(C1=CC=CC=C1)C2=CC=C(C=C2)Br |
Canonical SMILES | CC(C)(C)OC(=O)N(C1=CC=CC=C1)C2=CC=C(C=C2)Br |
Introduction
Chemical Structure and Nomenclature
Molecular Formula and Weight
Structural Features
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Core structure: A carbamate group () bridges a tert-butyl group and two aromatic rings:
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Steric and electronic effects: The tert-butyl group provides steric bulk, while the bromine atom enhances electrophilic reactivity for cross-coupling reactions .
Synthesis and Industrial Production
Laboratory-Scale Synthesis
Route 1:
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Starting material: 4-Bromoaniline.
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Reagents: Di-tert-butyl dicarbonate (Boc anhydride), triethylamine.
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Conditions: Anhydrous dichloromethane, 0°C to room temperature, 16 hours .
Route 2:
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Suzuki coupling: Reacting tert-butyl N-(4-bromophenyl)carbamate with phenylboronic acid in the presence of palladium catalysts .
Industrial-Scale Optimization
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Batch reactions: Employed to enhance yield and purity.
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Purification: Recrystallization or column chromatography using ethyl acetate/hexane mixtures .
Physicochemical Properties
Thermal and Physical Data
Property | Value | Source |
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Melting point | 82–84°C | |
Boiling point | 428.8°C (predicted) | |
Density | 1.340 ± 0.06 g/cm³ | |
Solubility | Soluble in DCM, THF; insoluble in water |
Spectroscopic Data
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NMR (CDCl):
Chemical Reactivity and Applications
Substitution Reactions
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Bromine displacement: Facilitates Suzuki-Miyaura couplings to form biaryl structures, critical in drug intermediates .
Hydrolysis
Applications in Pharmaceutical Synthesis
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Antimicrobial agents: Serves as a precursor to carboxamido derivatives with demonstrated bioactivity .
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Enzyme inhibitors: Analogous carbamates inhibit acetylcholinesterase and serotonin transporters .
Biological Activity
Enzyme Inhibition
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Acetylcholinesterase (AChE): Moderate inhibition observed in structurally similar carbamates, suggesting potential for neurodegenerative disease research.
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Serotonin transporter (SERT): Preliminary studies indicate modulation of serotonin reuptake mechanisms.
Future Directions
Drug Discovery
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Lead optimization: Explore modifications to the phenyl and bromophenyl groups to enhance bioactivity .
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Targeted delivery: Develop prodrugs leveraging carbamate stability .
Green Chemistry
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